- Preparation of heterocyclic compounds and their use for treatment of helminthic infections and diseases, World Intellectual Property Organization, , ,
Cas no 941585-25-7 (Tert-butyl 3-sulfanylazetidine-1-carboxylate)
941585-25-7 structure
Product Name:Tert-butyl 3-sulfanylazetidine-1-carboxylate
Numero CAS:941585-25-7
MF:C8H15NO2S
MW:189.27520108223
MDL:MFCD01861743
CID:2093764
PubChem ID:58513580
Update Time:2024-10-25
Tert-butyl 3-sulfanylazetidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 3-mercaptoazetidine-1-carboxylate
- 1-Boc-3-mercapto-azetidine
- tert-butyl 3-sulfanylazetidine-1-carboxylate
- GUZYDTTYVXLGCV-UHFFFAOYSA-N
- PB12958
- 1,1-Dimethylethyl 3-mercapto-1-azetidinecarboxylate (ACI)
- 1-Boc-3-mercaptoazetidine
- SCHEMBL970631
- DTXSID50729350
- EN300-101455
- N-Boc-3-mercaptoazetidine
- SY029757
- 941585-25-7
- DB-388372
- MFCD01861743
- F2147-1200
- tert-butyl3-mercaptoazetidine-1-carboxylate
- CS-0045525
- AS-33603
- AKOS025146573
- Tert-butyl 3-sulfanylazetidine-1-carboxylate
-
- MDL: MFCD01861743
- Inchi: 1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
- Chiave InChI: GUZYDTTYVXLGCV-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC(S)C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 189.08234989g/mol
- Massa monoisotopica: 189.08234989g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.5
- XLogP3: 1.2
Tert-butyl 3-sulfanylazetidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
Tert-butyl 3-sulfanylazetidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A209000039-250mg |
1-Boc-3-mercapto-azetidine |
941585-25-7 | 95% | 250mg |
$162.45 | 2023-08-31 | |
| Alichem | A209000039-1g |
1-Boc-3-mercapto-azetidine |
941585-25-7 | 95% | 1g |
$406.44 | 2023-08-31 | |
| Alichem | A209000039-5g |
1-Boc-3-mercapto-azetidine |
941585-25-7 | 95% | 5g |
$1219.17 | 2023-08-31 | |
| Chemenu | CM109140-1g |
tert-butyl 3-sulfanylazetidine-1-carboxylate |
941585-25-7 | 95+% | 1g |
$264 | 2021-06-10 | |
| Chemenu | CM109140-5g |
tert-butyl 3-sulfanylazetidine-1-carboxylate |
941585-25-7 | 95+% | 5g |
$792 | 2021-06-10 | |
| Chemenu | CM109140-10g |
tert-butyl 3-sulfanylazetidine-1-carboxylate |
941585-25-7 | 95+% | 10g |
$1320 | 2021-06-10 | |
| TRC | B663640-50mg |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663640-100mg |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B663640-500mg |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 500mg |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905855-5g |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 95% | 5g |
2,880.00 | 2021-05-17 |
Tert-butyl 3-sulfanylazetidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Thiobenzoic acid ; 1 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Thiobenzoic acid ; 1 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
Riferimento
- Synthesis and antibacterial activity of novel lincomycin derivatives. I. Enhancement of antibacterial activities by introduction of substituted azetidines, Journal of Antibiotics, 2016, 69(6), 440-445
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- Broad-spectrum carbapenems and pharmaceutical compositions for treatment of bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- N-substituted saturated heterocyclic sulfone compounds with cb2 receptor agonistic activity, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 70 °C
Riferimento
- Preparation of to sulfoximine ureas and sulfoximine thioureas comprising a cyclic group substituted at the α-position useful inhibiting NLRP3, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Riferimento
- Chromium/Photoredox Dual Catalyzed Synthesis of α-Benzylic Alcohols, Isochromanones, 1,2-Oxy Alcohols and 1,2-Thio Alcohols, Angewandte Chemie, 2022, 61(49),
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 70 °C
Riferimento
- Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Riferimento
- Preparation of 2,3,4,6-tetra-substituted benzene-1,5-diamine derivatives as inhibitors of EGFR, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Riferimento
- Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 4, rt
Riferimento
- Preparation of benzoimidazolylsulfone derivatives for use as CB2 receptor agonists, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation, World Intellectual Property Organization, , ,
Tert-butyl 3-sulfanylazetidine-1-carboxylate Raw materials
Tert-butyl 3-sulfanylazetidine-1-carboxylate Preparation Products
Tert-butyl 3-sulfanylazetidine-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
Numero d'ordine:A859548
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:18
Prezzo ($):212.0/765.0
Email:sales@amadischem.com
Tert-butyl 3-sulfanylazetidine-1-carboxylate Letteratura correlata
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):212.0/765.0